molecular formula C7H3BrF3NO2 B12847695 5-Bromo-4-(trifluoromethyl)picolinic acid

5-Bromo-4-(trifluoromethyl)picolinic acid

Cat. No.: B12847695
M. Wt: 270.00 g/mol
InChI Key: ZWBBAAXDJRGXPC-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)picolinic acid: is an organic compound with the molecular formula C7H3BrF3NO2 It is a derivative of picolinic acid, where the bromine atom is positioned at the 5th carbon and the trifluoromethyl group at the 4th carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(trifluoromethyl)picolinic acid typically involves the bromination of 4-(trifluoromethyl)picolinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Formation of 5-substituted derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-4-(trifluoromethyl)picolinic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique functional groups make it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology: In biological research, this compound can be used to study the interactions of brominated and fluorinated aromatic compounds with biological macromolecules. It may also serve as a ligand in the formation of metal complexes for biochemical studies.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, including the development of new drugs with enhanced pharmacological properties. Its structural features may contribute to the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

    Picolinic Acid: A parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

    5-Bromopicolinic Acid: A derivative with a bromine atom at the 5th position.

    4-(Trifluoromethyl)picolinic Acid: A derivative with a trifluoromethyl group at the 4th position.

Comparison: 5-Bromo-4-(trifluoromethyl)picolinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These modifications can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry. Its dual functionalization also allows for diverse applications in various fields, distinguishing it from other picolinic acid derivatives.

Properties

Molecular Formula

C7H3BrF3NO2

Molecular Weight

270.00 g/mol

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14)

InChI Key

ZWBBAAXDJRGXPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)Br)C(F)(F)F

Origin of Product

United States

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